2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol
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Overview
Description
2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol is an organic compound with the molecular formula C17H19NO3S It is a biphenyl derivative characterized by the presence of a pyrrolidinylsulfonyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the sulfonylation of a biphenyl derivative followed by the introduction of the pyrrolidinyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenolic hydroxyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[4-(methylsulfonyl)phenyl]phenol
- 2-Methyl-5-[4-(ethylsulfonyl)phenyl]phenol
- 2-Methyl-5-[4-(propylsulfonyl)phenyl]phenol
Uniqueness
2-Methyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to biological targets and improve its solubility and stability.
Properties
IUPAC Name |
2-methyl-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-4-5-15(12-17(13)19)14-6-8-16(9-7-14)22(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMASXUHYDFNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684068 |
Source
|
Record name | 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-32-3 |
Source
|
Record name | 4-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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